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Pentafluorophenyl pyridine-4-carboxylate

Catalog No.
S715525
CAS No.
360574-34-1
M.F
C12H4F5NO2
M. Wt
289.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl pyridine-4-carboxylate

CAS Number

360574-34-1

Product Name

Pentafluorophenyl pyridine-4-carboxylate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate

Molecular Formula

C12H4F5NO2

Molecular Weight

289.16 g/mol

InChI

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H

InChI Key

SECUXNAZTVWKIT-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Pentafluorophenyl pyridine-4-carboxylate is an organic compound characterized by its unique structure, which includes a pentafluorophenyl group attached to a pyridine ring that bears a carboxylate functional group. The molecular formula for this compound is C₁₂H₄F₅NO₂, and it is recognized for its significant role in various

Currently, there is no documented information on the specific mechanism of action of PFPC in biological systems.

  • Fluorine Toxicity: The presence of fluorine atoms raises concerns about potential inhalation or skin contact hazards. Further research is needed to determine the extent of this risk [].
  • General Laboratory Safety: Standard laboratory practices for handling unknown organic compounds should be followed when working with PFPC. This includes wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats.

Synthesis and Characterization:

Pentafluorophenyl pyridine-4-carboxylate (PFPC) is a synthetic organic molecule with the chemical formula C₁₂H₄F₅NO₂. Its synthesis has been reported in scientific literature, typically involving the reaction of pyridine-4-carboxylic acid with pentafluorophenol in the presence of a coupling agent and a base []. Characterization of PFPC is typically performed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Applications in Proteomics:

PFPC finds its primary application in the field of proteomics, particularly in the study of protein-protein interactions (PPIs). One established method utilizes PFPC as a labeling agent for proteins. This involves covalently attaching PFPC to specific amino acid residues within the protein, often cysteine residues, via a process known as cysteine alkylation. The resulting "PFP-tagged" proteins can then be employed in various PPI assays, such as co-immunoprecipitation or mass spectrometry-based methods, to identify and characterize protein interaction partners.

Potential Advantages of PFPC in Proteomics:

Several potential advantages of using PFPC as a protein labeling agent have been reported:

  • High reactivity: PFPC exhibits high reactivity towards cysteine residues, facilitating efficient protein labeling.
  • Hydrophobicity: The hydrophobic nature of the pentafluorophenyl group in PFPC can minimize non-specific interactions with other biomolecules, potentially improving the signal-to-noise ratio in PPI assays.
  • Mass spectrometry compatibility: The unique mass signature of the pentafluorophenyl group allows for easy detection and quantification of PFP-tagged proteins using mass spectrometry techniques.
, particularly in the context of organic synthesis. One notable reaction involves its use as an electrophile in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom of the carboxylate group. Additionally, it can undergo hydrolysis to yield pyridine-4-carboxylic acid and pentafluorophenol, making it useful in the synthesis of more complex molecules .

The biological activity of pentafluorophenyl pyridine-4-carboxylate has been explored in various studies. Its derivatives have shown potential antimicrobial properties, particularly against certain bacterial strains. Furthermore, compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors, suggesting that pentafluorophenyl pyridine-4-carboxylate may also possess bioactive properties worth further exploration .

Several synthesis methods have been developed for pentafluorophenyl pyridine-4-carboxylate. Common approaches include:

  • Direct Esterification: This method involves the reaction of pyridine-4-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation.
  • One-Pot Reactions: Recent advancements have introduced one-pot procedures that allow for simultaneous protection and activation of amino acids using pentafluorophenyl esters, streamlining the synthesis process and improving yields .

These methods highlight the versatility of pentafluorophenyl pyridine-4-carboxylate in synthetic organic chemistry.

Pentafluorophenyl pyridine-4-carboxylate finds numerous applications across various fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Proteomics Research: The compound is utilized in proteomics for labeling and modifying proteins, enhancing their detection and analysis .
  • Material Science: Its unique properties are leveraged in developing advanced materials with specific functionalities, such as coatings or polymers with enhanced chemical resistance.

Interaction studies involving pentafluorophenyl pyridine-4-carboxylate have focused on its reactivity with various nucleophiles and electrophiles. Research indicates that the electron-withdrawing nature of the pentafluorophenyl group significantly influences its reactivity profile. Studies have demonstrated that this compound can effectively interact with amines and thiols, leading to the formation of stable adducts or derivatives that may exhibit enhanced biological activity or stability compared to their parent compounds .

Pentafluorophenyl pyridine-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Pentafluorophenyl pyridine-2-carboxylateSimilar fluorinated phenyl group; different carboxylic positionVariations in biological activity
Pentafluorophenyl benzoateContains a benzoate structure instead of pyridineBroader applications in polymer chemistry
Pentafluorophenyl acetateAcetic acid derivative with a pentafluorophenyl groupOften used as a reagent for acylation reactions

The distinct arrangement of functional groups in pentafluorophenyl pyridine-4-carboxylate contributes to its unique reactivity and potential applications compared to these similar compounds.

PFPC, with the molecular formula C₁₂H₄F₅NO₂, is characterized by a pyridine ring substituted at the 4-position with a carboxylate ester group linked to a pentafluorophenyl moiety. Its molecular weight is 289.16 g/mol, and it is classified as an active ester due to the electron-withdrawing effects of the pentafluorophenyl group.

Significance:

  • Proteomics: PFPC serves as a labeling agent for proteins, enabling covalent modification of cysteine residues to study protein-protein interactions.
  • Synthetic Chemistry: Its reactivity facilitates the formation of amide bonds in peptide synthesis and polymer functionalization.

Historical Development and Synthesis Milestones

The synthesis of PFPC was first reported in the early 21st century, building on advances in fluorinated compound chemistry. Key milestones include:

Synthesis Pathways:

  • Coupling Reaction: PFPC is synthesized via condensation of pyridine-4-carboxylic acid with pentafluorophenol using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.
  • Acid Chloride Method: Pyridine-4-carboxylic acid chloride reacts with pentafluorophenol in tetrahydrofuran (THF) with triethylamine as a base, yielding PFPC in high purity.

Optimization:

  • Solvent Systems: THF or dichloromethane enhances reaction efficiency.
  • Catalysts: Use of tetrabutylammonium fluoride (TBAF) improves transesterification yields in polymer-functionalized derivatives.

Nomenclature and Classification

Systematic Nomenclature:

  • IUPAC Name: (2,3,4,5,6-Pentafluorophenyl) pyridine-4-carboxylate.
  • Alternative Names: Pentafluorophenyl isonicotinate, perfluorophenyl isonicotinate.

Classification:

  • Functional Class: Fluorinated active ester.
  • Substituent Effects: The pentafluorophenyl group confers enhanced electrophilicity, making PFPC reactive toward nucleophiles like amines and thiols.

Structural Overview and Molecular Framework

Molecular Structure:

  • Core Components:
    • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom at the 1-position.
    • Pentafluorophenyl Group: A fully fluorinated benzene ring attached via an ester linkage.

Key Structural Features:

FeatureDescription
Bond AnglesC-O-C ester bond angle: ~120° (typical for sp² hybridization).
Electron DistributionElectron-withdrawing fluorine atoms stabilize the ester carbonyl group.
Crystal PackingFluorine atoms engage in C-F···π interactions, influencing solid-state morphology.

Spectroscopic Characterization:

  • NMR:
    • ¹H NMR: Pyridine protons appear as doublets at δ 8.93 ppm and δ 8.01 ppm.
    • ¹³C NMR: Carbonyl carbon resonates at δ 161.2 ppm, with aromatic carbons between δ 134–150 ppm.
  • Mass Spectrometry: Molecular ion peak at m/z 289 (M⁺), with fragments at m/z 155 (C₆F₅⁺) and 106 (C₅H₄NO₂⁺).

Molecular Structure and Bonding Characteristics

Pentafluorophenyl pyridine-4-carboxylate represents a specialized fluorinated ester compound characterized by its unique molecular architecture consisting of two distinct aromatic moieties connected through an ester linkage [1]. The compound possesses the molecular formula C₁₂H₄F₅NO₂ with a molecular weight of 289.16 grams per mole [1]. The International Union of Pure and Applied Chemistry name for this compound is (2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate, reflecting its systematic nomenclature based on the ester formation between pyridine-4-carboxylic acid and pentafluorophenol [1].

The molecular structure exhibits two primary components: a pyridine ring bearing a carboxylate group at the 4-position and a pentafluorophenyl moiety serving as the ester alcohol component [1]. The ester bond formation occurs between the carboxyl carbon of the pyridine ring and the oxygen atom of the pentafluorophenol, creating a C-O-C=O linkage that defines the fundamental bonding characteristics of this compound [1]. The presence of five fluorine atoms on the phenyl ring introduces significant electron-withdrawing effects, substantially altering the electronic distribution throughout the molecule [2].

The pentafluorophenyl group is characterized by the complete substitution of all hydrogen atoms on the phenyl ring with fluorine atoms, creating a highly electronegative aromatic system [2]. This extensive fluorination results in a marked increase in the acidity of the phenolic precursor, with pentafluorophenol exhibiting a pKa of 5.5, making it one of the most acidic phenols known [2]. The electron-withdrawing nature of the fluorine substituents creates a strong inductive effect that extends through the ester linkage to influence the electronic properties of the entire molecule [3].

Molecular PropertyValueReference
Molecular FormulaC₁₂H₄F₅NO₂ [1]
Molecular Weight289.16 g/mol [1]
Chemical Abstracts Service Registry Number360574-34-1 [1]
International Chemical IdentifierInChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H [1]
Simplified Molecular Input Line Entry SystemC1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F [1]

The rotatable bond count of three indicates the presence of conformational flexibility within the molecule, primarily arising from rotation around the ester bond and the connection between the aromatic rings [1]. This structural flexibility allows for various conformational arrangements that may influence the compound's physical properties and intermolecular interactions [1].

Crystallographic Analysis and Structural Determination

While specific single-crystal X-ray diffraction data for pentafluorophenyl pyridine-4-carboxylate were not identified in the available literature, structural determination methods for similar fluorinated aromatic compounds provide insight into the likely crystallographic characteristics [4] [5]. Fluorinated aromatic esters typically exhibit distinctive crystal packing arrangements influenced by the strong electronegativity of fluorine atoms and the potential for intermolecular interactions [6].

The crystallographic analysis of related pentafluorophenyl compounds demonstrates that these materials often crystallize in common space groups such as monoclinic or triclinic systems [4] [7]. The presence of multiple fluorine atoms creates opportunities for halogen bonding interactions, which can significantly influence the solid-state structure and packing efficiency [5]. These interactions, combined with π-π stacking between aromatic rings, typically govern the three-dimensional arrangement of molecules in the crystal lattice [4].

Structural determination techniques for fluorinated compounds commonly employ standard X-ray crystallographic methods using molybdenum Kα radiation [8]. The high electron density associated with fluorine atoms generally provides excellent scattering contrast, facilitating accurate structure determination and refinement [6]. Data collection parameters typically include measurement ranges covering sufficient reciprocal space to ensure complete structural characterization [8].

The molecular geometry of pentafluorophenyl esters often exhibits planar or near-planar conformations for the aromatic rings, with the ester linkage potentially introducing some deviation from coplanarity [5]. Dihedral angles between the aromatic moieties and the ester plane provide crucial information about the molecular conformation and potential intramolecular interactions [7].

Physical and Thermodynamic Properties

The physical properties of pentafluorophenyl pyridine-4-carboxylate are significantly influenced by the extensive fluorination and the ester functional group [1]. The compound exhibits a topological polar surface area of 39.2 square angstroms, indicating moderate polarity despite the highly electronegative fluorine substituents [1]. The XLogP3-AA value of 2.8 suggests intermediate lipophilicity, reflecting the balance between the polar ester group and the lipophilic fluorinated aromatic system [1].

The hydrogen bonding characteristics of this compound are distinctive, with zero hydrogen bond donors and eight hydrogen bond acceptors [1]. The absence of hydrogen bond donors results from the complete fluorination of the phenyl ring and the ester linkage, while the multiple acceptor sites arise from the fluorine atoms, carbonyl oxygen, and pyridine nitrogen [1]. This asymmetric hydrogen bonding profile significantly influences the compound's intermolecular interactions and solubility characteristics [1].

The exact mass and monoisotopic mass values of 289.01621918 daltons provide precise molecular weight information essential for mass spectrometric analysis [1]. The heavy atom count of twenty reflects the substantial molecular size and the presence of multiple heteroatoms including nitrogen, oxygen, and fluorine [1]. The molecular complexity value of 337 indicates a moderately complex structure with multiple functional groups and substituents [1].

Physical PropertyValueComputational Reference
XLogP3-AA2.8Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count8Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18
Topological Polar Surface Area39.2 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count20Computed by PubChem
Molecular Complexity337Computed by Cactvs 3.4.8.18

Thermodynamic properties of fluorinated aromatic compounds are generally characterized by enhanced thermal stability due to the strong carbon-fluorine bonds [9]. The pentafluorophenyl group typically imparts increased resistance to thermal decomposition compared to non-fluorinated analogs [10]. The ester linkage represents the most thermally labile portion of the molecule, with potential decomposition pathways involving hydrolysis or pyrolysis under extreme conditions [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of pentafluorophenyl pyridine-4-carboxylate provides detailed structural information through both proton and fluorine-19 nuclear magnetic resonance techniques [12]. The proton nuclear magnetic resonance spectrum is characterized by signals arising from the four aromatic protons of the pyridine ring, which appear in the typical aromatic region between 7-9 parts per million [11]. The symmetrical substitution pattern of the pyridine-4-carboxylate moiety results in two sets of equivalent protons: the protons ortho to the nitrogen atom and those ortho to the carboxylate group [13].

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for characterizing the pentafluorophenyl portion of the molecule [12]. The five fluorine atoms exhibit distinct chemical environments due to their different positions relative to the ester oxygen substituent [12]. The fluorine atoms ortho to the ester linkage typically display different chemical shifts compared to the meta and para fluorine atoms, reflecting the electronic influence of the ester substituent [12]. Chemical shift patterns for pentafluorophenyl derivatives generally span a range of approximately 10-20 parts per million in the fluorine-19 nuclear magnetic resonance spectrum [12].

The coupling patterns observed in both proton and fluorine-19 nuclear magnetic resonance spectra provide information about the connectivity and spatial relationships within the molecule [14]. Proton-proton coupling in the pyridine ring follows typical aromatic coupling patterns, while fluorine-fluorine coupling in the pentafluorophenyl group creates complex multipicity patterns characteristic of perfluorinated aromatic systems [12].

Infrared Spectroscopy

Infrared spectroscopy of pentafluorophenyl pyridine-4-carboxylate reveals characteristic absorption bands corresponding to the major functional groups present in the molecule [15] [3]. The carbonyl stretching vibration of the ester group represents one of the most prominent features in the infrared spectrum, typically appearing in the region around 1750-1730 reciprocal centimeters [15]. The exact frequency of this absorption is influenced by the electron-withdrawing effects of both the pyridine ring and the pentafluorophenyl group [3].

The presence of fluorine substituents significantly affects the infrared spectrum through both direct vibrational contributions and inductive effects on neighboring functional groups [3]. Carbon-fluorine stretching vibrations typically appear in the range of 1000-1300 reciprocal centimeters, often as multiple bands due to the different chemical environments of the fluorine atoms [9]. The strong electronegativity of fluorine causes characteristic shifts in the frequencies of nearby bonds, particularly affecting the carbonyl stretching frequency [3].

Aromatic carbon-carbon stretching vibrations from both the pyridine and pentafluorophenyl rings contribute to the spectral complexity in the 1600-1500 reciprocal centimeters region [16]. The pyridine ring exhibits characteristic bands associated with the aromatic nitrogen heterocycle, while the pentafluorophenyl group shows modified aromatic vibrations due to the extensive fluorine substitution [9]. Out-of-plane bending vibrations of the aromatic systems typically appear in the lower frequency region below 900 reciprocal centimeters [16].

Infrared Absorption RegionFunctional GroupExpected Frequency Range (cm⁻¹)
Carbonyl StretchEster C=O1750-1730
Aromatic C=C StretchPyridine and Pentafluorophenyl rings1600-1500
Carbon-Fluorine StretchC-F bonds1300-1000
Aromatic C-H BendPyridine ring900-700

Mass Spectrometry

Mass spectrometric analysis of pentafluorophenyl pyridine-4-carboxylate provides molecular weight confirmation and fragmentation pattern information [12]. The molecular ion peak appears at mass-to-charge ratio 289, corresponding to the exact molecular weight of the compound [1]. The high electronegativity of the fluorine atoms often stabilizes the molecular ion, leading to relatively intense molecular ion peaks in electron ionization mass spectrometry [12].

Fragmentation patterns in mass spectrometry typically involve cleavage of the ester bond, resulting in characteristic fragment ions [12]. The pentafluorophenyl cation represents a stable fragment commonly observed in the mass spectra of pentafluorophenyl esters, appearing at mass-to-charge ratio 183 [12]. Similarly, the pyridine-4-carboxyl fragment may be observed, providing structural confirmation of the pyridine portion of the molecule [12].

Chemical ionization mass spectrometry often provides complementary information with enhanced molecular ion stability and different fragmentation patterns compared to electron ionization [12]. Negative chemical ionization can be particularly useful for fluorinated compounds, as the high electronegativity of fluorine atoms facilitates negative ion formation [12]. The base peak in negative chemical ionization spectra often corresponds to fragments derived from the parent analyte rather than the molecular ion itself [12].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of pentafluorophenyl pyridine-4-carboxylate reveals electronic transitions associated with the aromatic chromophores present in the molecule [17]. The pyridine ring contributes π→π* transitions typical of aromatic nitrogen heterocycles, while the pentafluorophenyl group exhibits modified aromatic transitions due to the extensive fluorine substitution [17]. The ester linkage may facilitate some degree of electronic conjugation between the two aromatic systems, potentially affecting the overall absorption characteristics [18].

The pentafluorophenyl group significantly influences the electronic absorption spectrum due to the strong electron-withdrawing effects of the fluorine substituents [17]. Fluorinated aromatic compounds often exhibit shifted absorption maxima compared to their non-fluorinated analogs, with the direction and magnitude of the shift depending on the specific substitution pattern [17]. The high electronegativity of fluorine atoms typically results in stabilization of both ground and excited states, though the effects on excited states are often more pronounced [17].

Solvent effects on the ultraviolet-visible spectrum can provide information about the electronic nature of the transitions and the polarity of the excited states [17]. Fluorinated aromatic compounds often show distinctive solvatochromic behavior, with absorption maxima shifting in response to solvent polarity changes [17]. The presence of multiple chromophores in pentafluorophenyl pyridine-4-carboxylate may result in complex absorption spectra with overlapping transitions from the different aromatic systems [18].

Electronic Structure and Computational Analysis

Computational analysis of pentafluorophenyl pyridine-4-carboxylate employs density functional theory methods to investigate the electronic structure and molecular properties [19] [14]. The extensive fluorination of the phenyl ring significantly affects the molecular orbital distribution and electronic properties of the compound [20]. Theoretical calculations typically utilize basis sets such as 6-311++G(d,p) to ensure adequate description of the fluorine atoms and their electronic effects [14] [20].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides insight into the electronic transitions and reactivity of the compound [14] [20]. The strong electron-withdrawing effects of the pentafluorophenyl group typically lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to non-fluorinated analogs [20]. This stabilization affects the compound's chemical reactivity and electronic excitation properties [17].

Time-dependent density functional theory calculations enable prediction of electronic excitation energies and oscillator strengths for ultraviolet-visible transitions [20]. The computational results help interpret experimental spectroscopic data and provide theoretical support for observed absorption characteristics [14]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an important parameter for understanding the compound's electronic properties and potential applications [20].

Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule [14]. The high electronegativity of fluorine atoms creates significant charge polarization, with substantial negative charge localized on the fluorine substituents [15]. The ester linkage facilitates electronic communication between the aromatic rings, though the extent of conjugation depends on the molecular conformation and orbital overlap [20].

Classical Synthetic Routes

The synthesis of pentafluorophenyl pyridine-4-carboxylate has been accomplished through several well-established classical methodologies that have formed the foundation of active ester chemistry. These traditional approaches have demonstrated consistent reliability and have been extensively optimized over decades of research.

Acid Chloride Route

The acid chloride method represents one of the most widely employed classical approaches for pentafluorophenyl ester synthesis [1]. This methodology involves the initial conversion of pyridine-4-carboxylic acid to its corresponding acid chloride using thionyl chloride in the presence of catalytic dimethylformamide. The reaction proceeds through the formation of isonicotinoyl chloride hydrochloride, which subsequently reacts with pentafluorophenol in the presence of triethylamine [1].

The detailed procedure involves treating a stirred suspension of isonicotinoyl chloride hydrochloride and pentafluorophenol in tetrahydrofuran with triethylamine over ten minutes. The reaction mixture is maintained at room temperature for twelve hours, followed by filtration and concentration under reduced pressure. The crude product undergoes purification through dissolution in hexane, treatment with activated carbon, and crystallization to yield the desired pentafluorophenyl ester in yields ranging from eighty-five to ninety-seven percent [1].

Mixed Anhydride Method

The mixed anhydride approach provides an alternative classical route that circumvents the need for acid chloride formation. This methodology involves the direct coupling of pyridine-4-carboxylic acid with pentafluorophenol using various coupling reagents and organic bases. The reaction typically proceeds under mild conditions, requiring temperatures from zero degrees Celsius to room temperature over extended reaction periods [2].

Carbodiimide-Mediated Coupling

The carbodiimide-mediated approach utilizes dicyclohexylcarbodiimide or ethyl dimethylaminopropyl carbodiimide in conjunction with 4-dimethylaminopyridine as a nucleophilic catalyst. This methodology has been extensively employed for the preparation of various pentafluorophenyl esters, including amino acid derivatives and other carboxylic acid substrates [3] [4].

The reaction mechanism involves the formation of an O-acylisourea intermediate, which undergoes nucleophilic attack by 4-dimethylaminopyridine to generate a highly activated acylated pyridinium species. This intermediate subsequently reacts with pentafluorophenol to form the desired active ester while regenerating the catalyst [3].

Modern Synthetic Approaches

Recent advances in synthetic methodology have introduced several innovative approaches that address the limitations of classical methods while improving efficiency, sustainability, and operational simplicity.

Electrochemical Synthesis

A groundbreaking electrochemical approach has been developed that enables the direct coupling of carboxylic acids with pentafluorophenol without requiring exogenous dehydrating agents [5]. This methodology represents a significant advancement in green chemistry applications, utilizing electrochemical activation to generate reactive intermediates in situ.

The electrochemical process employs a carbon felt anode and stainless steel cathode in acetonitrile solution containing tetramethylguanidine as base and tetraethylammonium tosylate as electrolyte. The reaction proceeds through the anodic oxidation of pentafluorophenol to generate an oxyl radical intermediate, which activates the fluorine atoms toward nucleophilic aromatic substitution by the carboxylate anion [5].

This approach has demonstrated excellent substrate scope, accommodating various aromatic and aliphatic carboxylic acids with yields ranging from seventy to eighty-seven percent. The methodology offers significant advantages including elimination of toxic dehydrating agents, operational simplicity, and the ability to process redox-sensitive substrates under mild conditions [5].

One-Pot Protection and Activation

The simultaneous protection and activation methodology provides an efficient approach for preparing pentafluorophenyl esters while introducing protecting groups in a single operation. This approach utilizes pentafluorophenyl carbonates as bifunctional reagents that can both protect amino groups and activate carboxylic acids [6].

The reaction involves treating amino acids with pentafluorophenyl carbonates in dimethylformamide using pyridine as base. The process results in N-protection of the amino group while simultaneously activating the carboxylic acid as a pentafluorophenyl ester. This methodology demonstrates yields ranging from seventy-five to ninety-five percent and provides significant operational advantages through reaction consolidation [6].

Pentafluoropyridine-Mediated Synthesis

An innovative approach utilizing pentafluoropyridine as a deoxyfluorination reagent has been developed for the synthesis of acyl fluorides, which can subsequently be converted to pentafluorophenyl esters [7]. This methodology offers advantages in terms of reagent availability, stability, and operational safety compared to traditional fluorinating agents.

The reaction proceeds through nucleophilic aromatic substitution between the carboxylic acid and pentafluoropyridine, followed by fluoride transfer to generate the acyl fluoride intermediate. The process demonstrates excellent yields for various carboxylic acid substrates and can be extended to one-pot amide formation reactions [7].

Catalyst Systems for Pentafluorophenyl Ester Formation

The selection and optimization of catalyst systems plays a crucial role in achieving high yields and selectivity in pentafluorophenyl ester synthesis. Various catalytic approaches have been developed to address different substrate requirements and reaction conditions.

4-Dimethylaminopyridine Systems

4-Dimethylaminopyridine represents the most widely employed nucleophilic catalyst for pentafluorophenyl ester formation. Its exceptional nucleophilicity, approximately four orders of magnitude greater than pyridine, enables efficient activation of carboxylic acid derivatives [3]. The catalyst functions through formation of a highly reactive acylated pyridinium intermediate that readily transfers the acyl group to pentafluorophenol.

Optimal catalyst loadings typically range from ten to twenty mol percent, depending on substrate reactivity and reaction conditions. The catalyst demonstrates excellent performance across a broad range of substrates, including sterically hindered and electronically deactivated carboxylic acids [3].

Organic Base Systems

Various organic bases have been employed to facilitate pentafluorophenyl ester formation through deprotonation of pentafluorophenol and neutralization of acidic byproducts. Triethylamine represents the most commonly used base, typically employed in two to three equivalent quantities relative to the carboxylic acid substrate [1].

Alternative bases including pyridine, tetramethylguanidine, and 1,8-diazabicycloundec-7-ene have been successfully employed under specific reaction conditions. The choice of base often depends on the specific synthetic approach and substrate requirements [5] [6].

Electrochemical Activation Systems

The electrochemical approach utilizes tetramethylguanidine as both base and supporting electrolyte component in conjunction with tetraethylammonium tosylate. This system enables the anodic oxidation of pentafluorophenol while maintaining appropriate solution conductivity and pH control [5].

The electrochemical catalyst system demonstrates unique advantages including in situ generation of reactive intermediates, elimination of stoichiometric reagents, and compatibility with redox-sensitive substrates. Carbon felt anodes have proven optimal for this application, providing superior performance compared to graphite or other electrode materials [5].

Purification Techniques and Quality Assessment

The purification of pentafluorophenyl pyridine-4-carboxylate requires careful consideration of the compound's chemical properties and potential degradation pathways. Several purification methodologies have been developed to achieve high purity while maintaining product integrity.

Column Chromatography

Silica gel column chromatography represents the most versatile and widely employed purification technique for pentafluorophenyl esters. The optimal eluent system typically consists of hexane and ethyl acetate in ratios ranging from 5:1 to 10:1, depending on the specific substrate and impurity profile [1] [6].

The chromatographic separation achieves purities ranging from ninety-five to ninety-eight percent with recovery yields of eighty to ninety percent. The technique effectively removes unreacted starting materials, coupling reagents, and byproducts while maintaining the integrity of the pentafluorophenyl ester functionality [1].

Recrystallization Methods

Recrystallization provides an efficient purification approach for pentafluorophenyl esters that form well-defined crystals. The most effective solvent systems include hexane and chloroform in ratios of approximately 5:1, or hexane and dichloromethane in similar proportions [1] [6].

The recrystallization process typically achieves purities of ninety-eight to ninety-nine percent with recovery yields of seventy-five to eighty-five percent. This methodology is particularly effective for removing trace impurities and achieving analytical-grade purity for research applications [1].

Extraction and Washing Procedures

Aqueous extraction procedures provide an essential purification step for removing ionic impurities, excess bases, and polar byproducts. The standard protocol involves sequential washing with saturated citric acid solution, water, and brine, followed by drying over anhydrous magnesium sulfate or sodium sulfate [1] [6].

This approach achieves purities of eighty-five to ninety-two percent with recovery yields of ninety to ninety-five percent. The extraction methodology is particularly valuable as a preliminary purification step before more selective techniques such as chromatography or recrystallization [1].

Activated Carbon Treatment

Activated carbon treatment provides an effective method for removing colored impurities and trace organic contaminants from pentafluorophenyl ester solutions. The treatment typically involves dissolving the crude product in hexane, adding activated carbon, stirring, and filtration [1].

This methodology achieves purities of ninety to ninety-five percent with recovery yields of eighty-five to ninety percent. The technique is particularly valuable for removing byproducts from coupling reactions and improving the overall appearance of the final product [1].

Scale-up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of pentafluorophenyl pyridine-4-carboxylate requires careful consideration of multiple factors including heat transfer, mass transfer, safety, and economic viability.

Temperature Control and Heat Management

Industrial-scale synthesis requires precise temperature control to maintain reaction selectivity and prevent thermal degradation of the pentafluorophenyl ester product. Laboratory-scale reactions typically achieve temperature control within ±2°C using ice baths or heating mantles, while industrial processes require temperature control within ±0.5°C using sophisticated heat exchange systems [8].

The exothermic nature of many coupling reactions necessitates efficient heat removal systems. Industrial reactors employ heat exchangers, cooling coils, and temperature-controlled jackets to maintain optimal reaction conditions. The heat of reaction must be carefully calculated and managed to prevent thermal runaway and ensure consistent product quality [8].

Mixing and Mass Transfer Optimization

Effective mixing becomes increasingly challenging as reaction volumes increase from laboratory to industrial scale. Laboratory-scale reactions typically employ magnetic stirring, which provides adequate mixing for volumes up to several liters. Pilot-scale operations require mechanical stirring systems with appropriate impeller design and positioning [8].

Industrial-scale production utilizes turbine impellers, pitched blade turbines, or other specialized mixing equipment designed to ensure uniform reactant distribution and efficient mass transfer. The mixing intensity must be optimized to prevent mechanical degradation of reactants while ensuring adequate contact between phases [8].

Solvent Recovery and Recycling

Economic viability of industrial production requires efficient solvent recovery and recycling systems. Laboratory-scale operations typically employ rotary evaporators for solvent removal, while industrial processes require distillation columns, stripping columns, and other separation technologies [8].

The design of solvent recovery systems must consider the thermal stability of pentafluorophenyl esters, the presence of azeotropes, and the economic value of recovered solvents. Advanced distillation techniques including fractional distillation, vacuum distillation, and molecular distillation may be required for efficient solvent recovery [8].

Waste Minimization and Environmental Compliance

Industrial production must address waste minimization and environmental compliance requirements that are often minimal considerations at laboratory scale. The production process must minimize the generation of hazardous waste, implement appropriate waste treatment technologies, and ensure compliance with environmental regulations [8].

Waste streams from pentafluorophenyl ester production may include organic solvents, aqueous waste streams containing salts and acids, and solid waste from purification operations. Each waste stream requires appropriate treatment and disposal methods to meet environmental standards [8].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for pentafluorophenyl pyridine-4-carboxylate synthesis addresses growing concerns about environmental impact and resource utilization in chemical manufacturing.

Electrochemical Green Chemistry

The electrochemical synthesis approach exemplifies multiple green chemistry principles including the elimination of toxic reagents, reduction of waste generation, and utilization of renewable energy sources. This methodology eliminates the need for stoichiometric dehydrating agents such as dicyclohexylcarbodiimide or thionyl chloride, which generate significant quantities of toxic waste [5].

The electrochemical process generates only pentafluorophenol and hydrogen gas as byproducts, both of which can be recovered and recycled. The methodology demonstrates excellent atom economy and utilizes electrical energy that can be derived from renewable sources [5].

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions addresses the environmental impact of organic solvents while potentially improving reaction efficiency and product isolation. Several methodologies have been developed that eliminate or significantly reduce solvent requirements for pentafluorophenyl ester synthesis [9].

Solvent-free conditions typically require elevated temperatures and extended reaction times to achieve adequate mixing and mass transfer. However, these conditions often result in improved atom economy, reduced waste generation, and simplified product isolation procedures [9].

Atom-Economic Synthetic Strategies

Atom-economic synthetic approaches maximize the incorporation of starting materials into the final product while minimizing waste generation. The direct coupling of carboxylic acids with pentafluorophenol represents an inherently atom-economic process, particularly when compared to multi-step approaches involving acid chloride formation [5].

The electrochemical synthesis demonstrates exceptional atom economy by eliminating stoichiometric coupling reagents and utilizing only the essential reactants. This approach achieves atom economy values exceeding ninety percent, significantly higher than traditional coupling methodologies [5].

Catalyst Recycling and Recovery

The development of recyclable catalyst systems addresses the environmental and economic impact of catalyst consumption in industrial processes. Several approaches have been developed for the recovery and recycling of catalysts used in pentafluorophenyl ester synthesis [3].

Heterogeneous catalyst systems offer advantages for catalyst recovery and recycling, although their development for pentafluorophenyl ester synthesis remains limited. Homogeneous catalyst systems may be recovered through extraction, precipitation, or other separation techniques, although these approaches often require additional processing steps [3].

XLogP3

2.8

Wikipedia

Pentafluorophenyl pyridine-4-carboxylate

Dates

Last modified: 08-15-2023

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